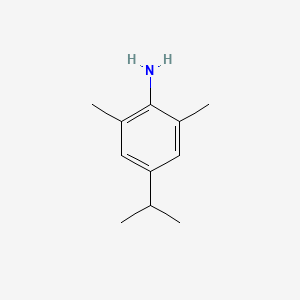

2,6-Dimethyl-4-(propan-2-yl)aniline

Beschreibung

2,6-Dimethyl-4-(propan-2-yl)aniline is a substituted aniline derivative with a benzene core featuring methyl groups at the 2- and 6-positions and an isopropyl group at the 4-position. Its molecular formula is C₁₁H₁₇N (free base), and its hydrochloride salt (CAS 205035-19-4) has a molecular weight of 199.72 g/mol . The compound’s structure combines steric hindrance from the methyl and isopropyl groups with the reactivity of the aromatic amine, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-7H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPMVGRIPMVYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573169 | |

| Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-59-5 | |

| Record name | 2,6-Dimethyl-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-Dimethyl-4-(propan-2-yl)nitrobenzene. This process is carried out under high pressure and temperature conditions using a metal catalyst such as palladium on carbon.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

Oxidation: The major products are nitroso or nitro derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The major products are substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various ligands and catalysts.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, resins, and polymers.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)aniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity and disruption of protein-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2,6-Dimethyl-4-(propan-2-yl)aniline and its analogs:

Notes:

- Me : Methyl; iPr : Isopropyl; tBu : tert-Butyl; Br : Bromine.

- The 4-position substituent critically influences electronic and steric properties. For example, bromine (electron-withdrawing) enhances reactivity in cross-coupling, while fluorinated groups (e.g., nonafluoro) increase metabolic stability .

Biologische Aktivität

2,6-Dimethyl-4-(propan-2-yl)aniline, also known as 2,6-Dimethyl-4-isopropylaniline, is an aromatic amine with a molecular formula of C11H18N. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and efficacy.

- Other Biological Effects : The compound may also have anti-inflammatory and analgesic properties, similar to other aromatic amines.

Antimicrobial Activity

Studies have demonstrated that this compound shows promising antimicrobial activity. A comparative analysis of its efficacy against common bacterial strains is summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Research findings suggest that this compound may induce apoptosis in cancer cells. A case study involving human breast cancer cell lines demonstrated:

- Cell Line Tested : MCF-7 (human breast cancer)

- IC50 Value : Approximately 25 µM

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular receptors or enzymes involved in critical biological pathways. For instance, its interaction with DNA and inhibition of topoisomerases have been noted as potential mechanisms contributing to its anticancer activity.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations often highlight structure–activity relationships (SAR) that inform modifications to enhance efficacy and reduce toxicity.

- Study on Antimicrobial Activity : A recent study evaluated various derivatives for their antimicrobial properties using a series of structural modifications. The results indicated that certain substitutions significantly improved activity against resistant strains .

- Investigation into Anticancer Effects : Another research project focused on the effect of this compound on different cancer cell lines. The study found that specific modifications enhanced selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dimethyl-4-(propan-2-yl)aniline, and how can purity be validated?

Methodological Answer:

A common synthetic approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-bromo-2,6-dimethylaniline derivatives and isopropyl boronic acids . Post-synthesis, purity validation is typically achieved via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, as the compound is compatible with these techniques . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) should confirm structural integrity, with attention to aromatic proton splitting patterns and isopropyl group signals .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from steric hindrance caused by the isopropyl group or para-substituent effects. To resolve these:

- Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Validate synthetic intermediates at each step to isolate the source of inconsistency . For example, in derivatives like 2,6-Dimethyl-4-({[tris(propan-2-yl)silyl]oxy}methyl)aniline, steric effects may downfield-shift adjacent protons .

Basic: What chromatographic methods are recommended for analyzing this compound in complex matrices?

Methodological Answer:

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is optimal for separating the compound from biological or environmental matrices. Mobile phases often use acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution . For volatile derivatives, GC-MS with electron ionization (EI) provides high sensitivity and mass confirmation . Calibration curves should be validated using certified reference standards.

Advanced: What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

Key strategies include:

- Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for sterically hindered substrates .

- Boronic Acid Activation: Pre-treat boronic acids with pinacol to improve stability.

- Reaction Conditions: Optimize temperature (80–105°C) and solvent (1,4-dioxane or toluene) to balance reactivity and side reactions.

- Base Choice: Cs₂CO₃ or K₃PO₄ enhances coupling efficiency in biphasic systems . For example, coupling 2,6-dimethyl-4-(tetramethylborolan-2-yl)aniline with aryl halides achieved 75–92% yields under these conditions .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation exposure (<0.01 mmHg vapor pressure at 20°C) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: In case of skin contact, wash with soap and water; consult a physician immediately .

Advanced: How does steric hindrance from the isopropyl group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The bulky isopropyl group at the para position creates steric and electronic effects:

- Steric Hindrance: Reduces accessibility to the aromatic ring, favoring meta substitution in nitration or sulfonation.

- Electronic Effects: The electron-donating amine group activates the ring, but steric bulk slows reaction kinetics. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via HPLC or LC-MS quantifies product ratios . For example, bromination under kinetic control may yield 3-bromo derivatives .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Detect N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced: How can computational chemistry be integrated with experimental data to predict reaction pathways for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

- Software Tools: Use Gaussian or ORCA for quantum mechanical modeling, and cross-validate with crystallographic data (e.g., SHELXL refinement) . For example, MD simulations of Suzuki coupling intermediates can optimize solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.